molecular formula C26H31N B13141481 4-Octyl-N,N-diphenylaniline CAS No. 850354-75-5

4-Octyl-N,N-diphenylaniline

Cat. No.: B13141481
CAS No.: 850354-75-5
M. Wt: 357.5 g/mol
InChI Key: FLEUUZRRKOYSFV-UHFFFAOYSA-N
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Description

Historical Context of Triphenylamine (B166846) (TPA) Derivatives in Organic Semiconductors

The field of organic semiconductors, which began with early studies on the conductivity of materials like anthracene, has evolved significantly since the mid-20th century. uni-augsburg.de A major breakthrough came with the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVCs) in the 1980s. uni-augsburg.ded-nb.info In this context, triphenylamine (TPA) and its derivatives emerged as a critical class of materials. chemicalpapers.comresearchgate.net

TPA is a propeller-shaped molecule known for its excellent hole-transporting properties, thermal stability, and ability to form stable amorphous films, which prevents issues like crystallization that can degrade device performance. researchgate.netresearchgate.netfrontiersin.org These characteristics made TPA derivatives indispensable as hole-transport layers (HTLs) in early OLEDs and other organic electronic devices. chemicalpapers.comresearchgate.netacs.org The electron-rich nature of the central nitrogen atom allows for the easy formation of a stable radical cation, facilitating the movement of positive charge carriers (holes). researchgate.net The three-dimensional structure of TPA inhibits strong intermolecular interactions, which is a common drawback in more planar molecules. researchgate.net Researchers quickly recognized that by modifying the peripheral phenyl rings of the TPA core with various functional groups, they could fine-tune the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to better match the other materials in a device, thereby improving efficiency and stability. researchgate.netfrontiersin.org

Significance of Functionalized Aniline (B41778) Structures in Modern Materials Chemistry

The ability to introduce a wide array of functional groups onto the aniline scaffold is a cornerstone of modern materials chemistry. bath.ac.ukrsc.org This functionalization allows for precise control over the electronic and physical properties of the resulting materials. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, a critical factor in designing materials for specific electronic applications. researchgate.netfrontiersin.org

In the context of organic electronics, functionalized anilines are used to create materials with tailored properties for applications such as:

Hole-Transporting Materials (HTMs): As successors to the early TPA derivatives, highly functionalized anilines are used to create HTMs with improved charge mobility and better energy level alignment with other device components, leading to more efficient and stable perovskite solar cells and OLEDs. mdpi.comchemicalpapers.com

Organic Light-Emitting Diodes (OLEDs): Functionalized anilines are integral to the emissive layer of OLEDs, where their tunable electronic structure allows for the generation of light across the visible spectrum. ktu.edursc.org

Organic Photovoltaics (OPVs): In OPVs, these molecules can act as the electron donor component in the active layer, absorbing sunlight and initiating the process of converting light into electricity. scispace.com

Sensitizers in Dye-Sensitized Solar Cells (DSSCs): Aniline-based dyes can be designed to have strong absorption in the visible spectrum, making them effective sensitizers in DSSCs. diva-portal.org

The versatility of aniline chemistry, including reactions like the Buchwald-Hartwig and Suzuki couplings, provides a robust toolbox for synthesizing a vast library of compounds with unique properties. acs.orgmdpi.com

Overview of 4-Octyl-N,N-diphenylaniline as a Key Building Block in Emerging Technologies

This compound is a specific derivative of triphenylamine that has found utility as a key building block in the synthesis of more complex functional materials. The primary structure consists of a diphenylamine (B1679370) core with an octyl group attached at the para position of one of the phenyl rings. This long alkyl chain is a crucial feature, as it significantly enhances the solubility of the molecule and its derivatives in common organic solvents. nih.govrsc.org This improved processability is a significant advantage for the fabrication of large-area electronic devices using solution-based techniques like spin-coating and printing.

The core triphenylamine structure provides the essential hole-transporting characteristics, while the octyl group offers the processability. This combination makes this compound a valuable intermediate in the synthesis of materials for various applications, including:

Near-Infrared (NIR) Fluorescence Imaging: It has been used in the synthesis of AIE (Aggregation-Induced Emission) probes for deep-tissue bio-imaging. nih.gov

Organic Light-Emitting Diodes (OLEDs): As a building block for larger, more complex emissive or charge-transporting molecules. mpg.de

Organic Solar Cells: Its derivatives can be used as components in the active layer of organic solar cells. chemicalpapers.com

Scope and Objectives of Research on this compound

Current and future research on this compound and its derivatives is focused on several key objectives:

Synthesis of Novel Materials: Utilizing this compound as a starting material to create new and more efficient materials for organic electronics. This includes the development of new polymers and small molecules with tailored optoelectronic properties. nih.govrsc.orgmpg.de

Enhancing Device Performance: Incorporating this building block into new materials with the goal of improving the efficiency, stability, and lifetime of devices such as OLEDs and solar cells.

Exploring New Applications: Investigating the potential of this compound-based materials in other emerging fields, such as organic field-effect transistors (OFETs), sensors, and electrochromic devices. chemicalpapers.comktu.edu

Fundamental Structure-Property Studies: Gaining a deeper understanding of how the molecular structure of derivatives containing the this compound moiety influences their physical and electronic properties. This knowledge is crucial for the rational design of next-generation materials.

The strategic use of the octyl group for solubility combined with the proven electronic performance of the triphenylamine core makes this compound a significant and versatile platform for advancing the field of organic electronic materials.

Data on Related Aniline Compounds

The following table provides information on various aniline derivatives and their applications in materials science.

Compound NameApplicationKey Feature
2,2´,7,7´-tetrakis-(N,N-di-p-methoxyphenylamine)9,9´-spirobifluorene (spiro-OMeTAD)Solid-state hole conductor in solar cells. diva-portal.orgHigh hole mobility and suitable energy levels for perovskite solar cells. diva-portal.org
Poly(3,4-ethylenedioxythiophene) (PEDOT)Hole-transport layer in OLEDs and solar cells. uni-augsburg.dediva-portal.orgHigh conductivity and transparency. uni-augsburg.dediva-portal.org
4-(9-(4-methoxyphenyl)naphthothiadiazol-4-yl)-N,N-diphenylaniline (NTTPA)Red-emitting fluorescent chromophore in OLEDs. rsc.orgHigh photoluminescence quantum yield. rsc.org
4,4'-(5-(Pyridin-2-yl)-10,11-dihydro-5H-dibenzo[b,f]azepine-2,8-diyl)bis(N,N-diphenylaniline)Material for organic light-emitting diodes. researchgate.netSuitable properties for use in OLEDs. researchgate.net
4,4'-DioctyldiphenylamineAntioxidant in rubber. nih.govProvides resistance to degradation. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

850354-75-5

Molecular Formula

C26H31N

Molecular Weight

357.5 g/mol

IUPAC Name

4-octyl-N,N-diphenylaniline

InChI

InChI=1S/C26H31N/c1-2-3-4-5-6-9-14-23-19-21-26(22-20-23)27(24-15-10-7-11-16-24)25-17-12-8-13-18-25/h7-8,10-13,15-22H,2-6,9,14H2,1H3

InChI Key

FLEUUZRRKOYSFV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 4 Octyl N,n Diphenylaniline and Its Functionalized Analogues

Palladium-Catalyzed Amination Routes for 4-Octyl-N,N-diphenylaniline Synthesis

The construction of the C-N bond in triarylamines is most effectively achieved through palladium-catalyzed cross-coupling reactions, commonly known as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base. For the synthesis of this compound, this can be approached by reacting either 4-octylaniline (B91056) with an aryl halide (e.g., iodobenzene (B50100) or bromobenzene) or diphenylamine (B1679370) with a 4-octyl-substituted aryl halide.

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. The optimization of these parameters is crucial for achieving high yields and purity of this compound.

Catalyst and Ligand Systems: The selection of the phosphine (B1218219) ligand is critical for the success of the amination reaction. Sterically hindered and electron-rich ligands have been shown to be particularly effective. wikipedia.org For the coupling of sterically demanding secondary amines like diphenylamine, bulky alkylphosphine ligands or biarylphosphine ligands are often employed.

A typical catalyst system would involve a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with a phosphine ligand. The choice of ligand can significantly impact the reaction outcome.

Base and Solvent: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium carbonate (K₂CO₃). The choice of solvent is also important, with common options being toluene, dioxane, and tetrahydrofuran (B95107) (THF).

The following interactive data table illustrates a hypothetical optimization of the reaction conditions for the synthesis of this compound via the coupling of 4-bromo-1-octylbenzene and diphenylamine.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)P(o-tol)₃ (4)NaOtBu (1.2)Toluene10045
2Pd₂(dba)₃ (1)BINAP (2)NaOtBu (1.2)Toluene10078
3Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)Toluene10092
4Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)Dioxane11085
5Pd(OAc)₂ (2)XPhos (4)NaOtBu (1.2)THF8088
6Pd(OAc)₂ (1)XPhos (2)NaOtBu (1.2)Toluene10095

This table is a representation of typical optimization studies and does not reflect actual experimental data for this specific reaction.

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the synthesis of this compound, green chemistry principles can be applied by selecting less hazardous solvents and developing more efficient, recyclable catalyst systems.

The use of bio-derived solvents or recyclable aqueous micellar media can significantly reduce the environmental impact of the synthesis. nih.gov For instance, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources, can be a greener alternative to traditional solvents like dioxane and toluene. Furthermore, conducting the reaction in water using surfactants to create micelles can facilitate the reaction and allow for easy separation and recycling of the catalyst. nih.gov

Another green approach involves the use of heterogeneous catalysts, where the palladium catalyst is supported on a solid material. This allows for easy recovery and reuse of the catalyst, reducing waste and cost.

Selective Functionalization of this compound

The functionalization of the this compound scaffold is essential for tailoring its properties for specific applications. Selective introduction of functional groups at specific positions on the aromatic rings can be achieved through various organic reactions.

Halogenation, particularly bromination, is a common strategy to introduce a reactive handle for subsequent cross-coupling reactions. The directing effects of the substituents on the this compound molecule guide the position of halogenation. The diphenylamino group is a strong activating group and an ortho, para-director. The octyl group is also an activating, ortho, para-directing group.

Selective monobromination can be achieved using mild brominating agents. For instance, the use of N-bromosuccinimide (NBS) in the presence of silica (B1680970) gel has been shown to be an effective method for the selective monobromination of aromatic amines, often favoring the para-position. jcsp.org.pk In the case of this compound, the para-position of the octyl-substituted ring is already occupied. Therefore, bromination is expected to occur at the ortho-position to the octyl group or on the unsubstituted phenyl rings. Due to the strong directing effect of the nitrogen atom, bromination is most likely to occur at the para-position of one of the unsubstituted phenyl rings.

The introduction of additional alkyl or aryl groups can further modify the properties of this compound.

Alkylation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic compounds. The nitrogen atom of the diphenylamino group can act as a directing group, facilitating the deprotonation of the ortho-position of one of the phenyl rings by a strong base like n-butyllithium. The resulting aryllithium species can then be quenched with an alkyl halide to introduce an alkyl group at the ortho-position.

Arylation: Palladium-catalyzed C-H arylation is a modern and efficient method for the direct formation of C-C bonds between two aromatic rings. This reaction allows for the direct coupling of this compound with an aryl halide, typically in the presence of a palladium catalyst and a suitable ligand. The regioselectivity of C-H arylation can be influenced by the electronic and steric properties of the substrate and the catalyst system.

Boronic acids and their esters are versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The synthesis of a boronic acid or ester derivative of this compound can be achieved through several methods.

One common approach is the iridium-catalyzed C-H borylation of arenes. nih.govbeilstein-journals.org This reaction allows for the direct conversion of a C-H bond to a C-B bond using a boron-containing reagent such as bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst. The regioselectivity of this reaction is often governed by steric factors, with borylation typically occurring at the least sterically hindered position. For this compound, this would likely lead to borylation at the para-position of one of the unsubstituted phenyl rings.

Alternatively, the corresponding aryl halide derivative (e.g., the bromo-derivative from section 2.2.1) can be converted to a boronic ester via a Miyaura borylation reaction, which involves a palladium-catalyzed coupling with a diboron (B99234) reagent. Another route involves the conversion of an arylamine to a boronic ester. rsc.org

The resulting boronic acid or ester of this compound is a valuable building block for the synthesis of more complex molecules and materials. Commercially available analogs such as 4-(diphenylamino)phenylboronic acid pinacol (B44631) ester serve as important precursors in similar synthetic strategies. sigmaaldrich.com

Mechanistic Insights into this compound Formation and Functionalization

The synthesis of this compound and its derivatives is primarily achieved through cross-coupling reactions that form a crucial carbon-nitrogen bond. A deep understanding of the underlying reaction mechanisms is essential for optimizing reaction conditions and extending the synthetic scope to a variety of functionalized analogues. The two most prominent and mechanistically well-elucidated methods for the formation of such triarylamines are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination has become a powerful and versatile tool in modern organic synthesis for the creation of C-N bonds. The generally accepted catalytic cycle provides a detailed roadmap for the formation of this compound. The reaction is initiated by a catalytically active Pd(0) species, which is typically stabilized by phosphine ligands. This Pd(0) complex undergoes an oxidative addition with an aryl halide, such as 4-bromo- or 4-iodooctylbenzene. This step, where the palladium inserts into the carbon-halogen bond to form a Pd(II) intermediate, is often the rate-determining step of the cycle.

Following the oxidative addition, a ligand exchange occurs where the halide on the Pd(II) complex is replaced by the amine, in this case, diphenylamine. This process is facilitated by a base, which deprotonates the amine to form a more nucleophilic amido ligand. The final and crucial step is the reductive elimination of the desired product, this compound, from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter and continue the catalytic cycle. An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the palladium amide intermediate, which would lead to a hydrodehalogenated arene and an imine.

The Ullmann condensation represents a classical, copper-catalyzed approach to the formation of aryl-nitrogen bonds. While traditional Ullmann reactions often required harsh conditions, modern protocols have been developed that proceed under milder conditions. The mechanism of the Ullmann reaction is still a subject of some debate, with two primary pathways proposed: one involving a Cu(I)/Cu(III) cycle via oxidative addition and reductive elimination, and another proceeding through a single-electron transfer (SET) mechanism.

In the context of synthesizing this compound, a plausible mechanism involves the formation of a copper(I) amide species from the reaction of a Cu(I) salt with diphenylamine. This species then undergoes oxidative addition with an aryl halide (e.g., 4-iodooctylbenzene) to form a transient Cu(III) intermediate. This high-valent copper complex subsequently undergoes reductive elimination to yield the this compound product and regenerate the active Cu(I) catalyst.

The functionalization of the pre-formed this compound molecule typically proceeds via electrophilic aromatic substitution. The nitrogen atom of the diphenylamine moiety is a strong activating group, directing incoming electrophiles to the ortho and para positions of the phenyl rings. The steric bulk of the diphenylamino group and the octyl chain can influence the regioselectivity of these reactions.

Below is an interactive data table summarizing the key mechanistic steps for the formation of this compound via the Buchwald-Hartwig amination.

StepReaction TypeDescriptionKey Intermediates
1Oxidative AdditionThe Pd(0) catalyst inserts into the Carbon-Halogen bond of the 4-octylaryl halide.Pd(0)Ln, [4-Octyl-Aryl]-Pd(II)(X)Ln
2Ligand ExchangeThe amine (diphenylamine) displaces the halide on the Pd(II) center, often facilitated by a base.[4-Octyl-Aryl]-Pd(II)(X)Ln, [4-Octyl-Aryl]-Pd(II)(NPh2)Ln
3Reductive EliminationThe C-N bond is formed, releasing the final product and regenerating the Pd(0) catalyst.[4-Octyl-Aryl]-Pd(II)(NPh2)Ln, this compound

Advanced Spectroscopic and Electronic Structure Characterization of 4 Octyl N,n Diphenylaniline and Its Derivatives

Vibrational Spectroscopy for Conformational and Bonding Analysis

Vibrational spectroscopy is a powerful non-destructive technique for probing the molecular structure and bonding within a molecule. By analyzing the vibrational modes of the atoms, detailed information about the functional groups, bond strengths, and conformational arrangement of 4-Octyl-N,N-diphenylaniline can be obtained.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavelength. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different functional groups. For this compound, the FTIR spectrum is characterized by several key absorption bands that confirm its structure.

The spectrum of the related compound, 4,4'-dioctyldiphenylamine, shows characteristic peaks for the C-H stretching of the alkyl chains and aromatic rings, as well as C-N stretching and aromatic C=C bending vibrations. nist.gov Based on the structure of this compound, a similar but distinct FTIR spectrum is expected. The presence of the monosubstituted and disubstituted phenyl rings will give rise to specific out-of-plane bending patterns in the fingerprint region.

Interactive Data Table: Predicted FTIR Spectral Data for this compound

Frequency Range (cm⁻¹)AssignmentVibrational Mode
3100-3000Aromatic C-HStretching
2950-2850Aliphatic C-HStretching
1600-1580Aromatic C=CStretching
1500-1450Aromatic C=CStretching
1320-1250Aromatic C-NStretching
770-730 and 710-690Monosubstituted Phenyl C-HOut-of-plane Bending
840-810para-Disubstituted Phenyl C-HOut-of-plane Bending

Raman Spectroscopy and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of triarylamine derivatives often shows strong bands corresponding to the stretching and breathing modes of the aromatic rings. nih.gov

Surface-Enhanced Raman Scattering (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. This enhancement allows for the detection of very low concentrations of analyte and can provide information about the orientation of the molecule on the surface. For this compound, SERS could be used to study its interaction with metal surfaces, which is relevant for its applications in electronic devices. The enhancement of specific vibrational modes can indicate which parts of the molecule are closest to the surface. mdpi.com

Interactive Data Table: Predicted Raman Spectral Data for this compound

Raman Shift (cm⁻¹)Assignment
~1600Aromatic Ring Stretching
~1330C-N Stretching
~1000Aromatic Ring Breathing

High-Resolution Mass Spectrometry for Molecular Confirmation and Reaction Monitoring

High-resolution mass spectrometry (HRMS) is an essential tool for the precise determination of molecular weight and elemental composition. It can also be used to elucidate the structure of unknown compounds and to monitor the progress of chemical reactions.

HR-FAB-MS and LC-MS Techniques

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) is a soft ionization technique that is well-suited for the analysis of non-volatile and thermally labile compounds. wikipedia.org It would allow for the accurate mass determination of the molecular ion of this compound, confirming its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for analyzing complex mixtures and for monitoring the purity of synthesized this compound. lcms.cz For instance, a reverse-phase HPLC method could be developed to separate this compound from any starting materials or byproducts. sielc.com

Fragmentation Pathway Analysis

In mass spectrometry, molecules are ionized and then fragmented. The pattern of fragmentation is characteristic of the molecule's structure. By analyzing the masses of the fragment ions, the structure of the parent molecule can be deduced. The fragmentation of this compound is expected to proceed through several key pathways. The knowledge of these fragmentation pathways is highly useful for the structural confirmation of the molecule and for identifying related compounds in complex mixtures. nih.gov

A likely fragmentation pathway involves the cleavage of the octyl chain. The loss of an alkyl radical from the molecular ion is a common fragmentation pathway for alkyl-substituted aromatic compounds. Another probable fragmentation is the cleavage of the C-N bonds, leading to the formation of diphenylamine (B1679370) and octylbenzene (B124392) related fragments. The study of fragmentation pathways of similar compounds can provide insights into the expected fragmentation of this compound. wvu.edu

Interactive Data Table: Predicted Major Fragment Ions of this compound in Mass Spectrometry

m/z (mass-to-charge ratio)Proposed Fragment Structure
359[M]+ (Molecular Ion)
246[M - C₈H₁₇]+
169[Diphenylamine]+
113[C₈H₁₇]+
91[C₇H₇]+ (Tropylium ion)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of the signals in ¹H and ¹³C NMR spectra, the connectivity and spatial arrangement of atoms can be determined.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the two different phenyl rings and the aliphatic protons of the octyl chain. The protons on the para-substituted phenyl ring will appear as two doublets, while the protons on the monosubstituted phenyl rings will show more complex splitting patterns (triplets and doublets). The protons of the octyl chain will appear as a series of multiplets, with the terminal methyl group appearing as a triplet.

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal, and the chemical shifts will be indicative of their chemical environment. For instance, the aromatic carbons will appear in the downfield region (110-150 ppm), while the aliphatic carbons of the octyl chain will be found in the upfield region (10-40 ppm). Data from related diphenylamine derivatives can be used to predict the chemical shifts for this compound. rsc.org

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.20-7.30t4HH-meta (unsubstituted phenyls)
7.00-7.10d4HH-ortho (unsubstituted phenyls)
6.90-7.00d2HH-ortho (substituted phenyl)
6.80-6.90t2HH-para (unsubstituted phenyls)
6.70-6.80d2HH-meta (substituted phenyl)
2.50-2.60t2Hα-CH₂ (octyl)
1.50-1.60m2Hβ-CH₂ (octyl)
1.20-1.40m10HOther CH₂ (octyl)
0.80-0.90t3HCH₃ (octyl)

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148C-N (unsubstituted phenyls)
~145C-N (substituted phenyl)
~135C-C₈H₁₇ (substituted phenyl)
~129C-meta (unsubstituted phenyls)
~127C-meta (substituted phenyl)
~124C-ortho (unsubstituted phenyls)
~122C-ortho (substituted phenyl)
~120C-para (unsubstituted phenyls)
~35α-CH₂ (octyl)
~32β-CH₂ (octyl)
~29Other CH₂ (octyl)
~23Penultimate CH₂ (octyl)
~14CH₃ (octyl)

X-ray Diffraction Studies of Single Crystals and Thin Films of this compound Derivatives

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For materials like this compound, single-crystal and thin-film XRD studies provide fundamental knowledge about its solid-state structure, which underpins its macroscopic properties.

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a common phenomenon in organic molecules. Different polymorphs can exhibit different physical properties, such as melting point, solubility, and charge transport characteristics. For this compound, the flexibility of the octyl chain and the possibility of different packing arrangements of the triphenylamine (B166846) core make polymorphism likely. Powder X-ray diffraction (PXRD) is a key technique for identifying and distinguishing between different polymorphic forms by analyzing their unique diffraction patterns. researchgate.net

The way molecules of this compound pack together in a crystal is governed by a balance of weak intermolecular interactions. These interactions dictate the material's density, stability, and electronic communication between adjacent molecules. The crystal structure reveals the nature and geometry of these interactions. swan.ac.uk

In derivatives of this compound, the packing is expected to be influenced by two main types of forces:

Van der Waals interactions: These are dominant between the aliphatic octyl chains. The flexible chains can interdigitate, and the strength of these interactions increases with chain length, which can influence melting points and thermal stability. researchgate.netnih.gov

C-H···π interactions: These are weaker, directional interactions where a hydrogen atom from one molecule interacts with the electron-rich π-system of a phenyl ring on a neighboring molecule. These interactions play a significant role in organizing the aromatic cores in the crystal lattice. nih.gov

The presence of long alkyl chains can lead to segregation of the molecules into aromatic-rich and aliphatic-rich domains within the crystal structure, a common feature in such amphiphilic molecules. swan.ac.uk This molecular arrangement is critical as it determines the pathways for charge transport in electronic applications.

Table 2: Typical Crystallographic Data for Triphenylamine Derivatives

This table presents typical data obtained from single-crystal X-ray diffraction studies of related triphenylamine compounds. nih.gov

Parameter Example Value Information Provided
Crystal SystemOrthorhombicThe basic symmetry of the crystal lattice.
Space GroupPca2₁The specific symmetry operations within the unit cell.
a (Å)9.0532Unit cell dimension along the a-axis.
b (Å)16.8067Unit cell dimension along the b-axis.
c (Å)19.2508Unit cell dimension along the c-axis.
Z8Number of molecules in the unit cell.
Intermolecular InteractionsC-H···πDefines the molecular packing motif.

Photoelectron Spectroscopy for Electronic Structure and Surface Properties

Photoelectron spectroscopy is a surface-sensitive technique that provides direct information about the electronic structure and elemental composition of a material.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and the chemical (oxidation) state of the elements within the top few nanometers of a material's surface. In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For this compound, an XPS survey scan would show peaks for carbon (C 1s), nitrogen (N 1s), and likely some oxygen (O 1s) from surface adsorption. High-resolution spectra of each peak provide more detailed chemical state information.

C 1s Spectrum: The high-resolution C 1s spectrum would be a composite of several peaks. The main peak, typically set to a reference energy of ~284.8-285.0 eV, would correspond to the C-C and C-H bonds in the phenyl rings and the alkyl chain. A distinct, higher binding energy shoulder or peak would correspond to the C-N bonds. tudelft.nl

N 1s Spectrum: The N 1s spectrum is particularly informative. For a neutral tertiary amine like the one in triphenylamine, the N 1s peak is expected to appear at a binding energy of approximately 399.9 eV. wm.edu The precise position and width of this peak can confirm that the nitrogen is in the expected trivalent, neutral state and has not been oxidized or protonated (which would shift the peak to higher binding energies of >401 eV). researchgate.netnih.gov This makes XPS a powerful tool for assessing the chemical integrity of the compound in thin films or on surfaces.

Table 3: Expected XPS Binding Energies for this compound

This interactive table shows the expected core-level binding energies. Values are referenced to the C 1s peak at 285.0 eV.

Core Level Expected Binding Energy (eV) Chemical Species
C 1s~285.0C-C, C-H (Aromatic & Aliphatic)
C 1s~286.0C-N
N 1s~399.9N-(Phenyl)₃

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a powerful surface-sensitive analytical technique utilized to investigate the electronic structure of materials. Specifically, it provides valuable information about the valence electronic states, work function, and ionization potential of solids and molecules. In the context of this compound and its derivatives, which are part of the broader class of triphenylamine (TPA) compounds, UPS is instrumental in characterizing their properties as hole transport materials in various optoelectronic applications.

The fundamental principle of UPS involves the photoelectric effect, where a sample is irradiated with ultraviolet photons, causing the emission of photoelectrons. By analyzing the kinetic energy of these emitted electrons, a spectrum of the valence band density of states can be obtained. The binding energy of the electrons can be determined, which corresponds to the energy levels of the molecular orbitals. A key parameter derived from UPS measurements is the ionization potential, which is the minimum energy required to remove an electron from the highest occupied molecular orbital (HOMO). The HOMO energy level is a critical factor in determining the efficiency of charge injection and transport in organic electronic devices.

In a study of photorefractive polymer composites, the ionization potentials of materials containing different triphenylamine-based plasticizers were determined. mdpi.com These values, which correspond to the HOMO levels, are crucial for understanding the photocarrier generation and transport properties of these materials. mdpi.com The detailed findings from this research are presented in the table below.

Composite MaterialIonization Potential (eV)
PDAA/TPAOH/7-DCST/PCBM (35/35/30/0.6)5.80
PDAA/TAA/7-DCST/PCBM (35/35/30/0.6)5.72

Data sourced from a study on triphenylamine-based photorefractive polymer composites. mdpi.com

The data reveals that the ionization potential, and therefore the HOMO level, is sensitive to the specific molecular structure of the triphenylamine derivative used in the composite. mdpi.com For instance, the composite containing TAA as a photoconductive plasticizer exhibited a higher HOMO level (-5.72 eV) compared to the one with TPAOH (-5.80 eV). mdpi.com This difference in electronic structure directly impacts the charge injection and transport efficiency within the material.

The electronic properties of triphenylamine derivatives, including this compound, are largely governed by the lone pair of electrons on the nitrogen atom, which are involved in p-π conjugation with the aromatic rings. This conjugation leads to a high electron density on the central nitrogen atom, influencing the energy of the HOMO level. The substitution of functional groups on the phenyl rings, such as the octyl group in this compound, can further tune these electronic properties.

Computational and Theoretical Investigations of 4 Octyl N,n Diphenylaniline

Density Functional Theory (DFT) Calculations of Electronic Structure and Frontier Orbitals

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of molecules. For derivatives of triphenylamine (B166846), DFT calculations are instrumental in understanding their electrochemical and optical properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic behavior of a molecule. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular reactivity and the energy required for electronic excitation. researchgate.net

For triphenylamine derivatives, the HOMO is typically localized on the electron-rich triphenylamine core, while the LUMO distribution can be influenced by substituent groups. researchgate.net The introduction of an octyl group, an electron-donating alkyl chain, at the para position of one of the phenyl rings in 4-Octyl-N,N-diphenylaniline is expected to raise the HOMO energy level. This modification generally leads to a smaller HOMO-LUMO gap compared to the parent triphenylamine molecule, which can enhance the material's performance in electronic devices by facilitating easier charge injection. acs.org

Theoretical studies on similar TPA derivatives have shown that the choice of DFT functional and basis set is crucial for accurately predicting these energy levels. Current time information in Rome, IT. For instance, calculations on related compounds have utilized functionals like B3LYP with a 6-31G(d,p) basis set to provide reliable geometric and electronic structure predictions. nih.gov

Table 1: Representative Frontier Orbital Energies for Triphenylamine Derivatives (Note: These are illustrative values based on general findings for TPA derivatives and not specific experimental or calculated values for this compound, which are not readily available in the reviewed literature.)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Triphenylamine (TPA)~ -5.1 to -5.5~ -1.9 to -2.2~ 3.0 to 3.3
Substituted TPAHigher than TPAVariesGenerally smaller

Molecular Electrostatic Potential (MEP) mapping is a valuable technique to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.org The MEP map displays regions of negative potential (electron-rich) and positive potential (electron-poor).

In this compound, the nitrogen atom of the amine group and the π-systems of the phenyl rings are expected to be regions of high electron density, depicted as red or yellow areas on an MEP map. These sites are susceptible to electrophilic attack. Conversely, the hydrogen atoms of the phenyl rings and the octyl group would represent regions of positive potential, shown in blue, indicating sites for potential nucleophilic interaction. wikipedia.org The MEP analysis helps in understanding intermolecular interactions and the molecule's behavior in the presence of other chemical species. cnr.it

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

Molecular Dynamics (MD) simulations provide insights into the conformational flexibility and intermolecular interactions of molecules over time. For materials like this compound, understanding these dynamics is crucial for predicting their morphology and charge transport properties in the solid state. rsc.org

The propeller-like structure of triphenylamine and its derivatives influences their packing in the solid state. MD simulations can reveal how the flexible octyl chain in this compound affects intermolecular stacking and aggregation. The long alkyl chain can lead to increased intermolecular distances and potentially disrupt the π-π stacking that is common in unsubstituted TPA, which could, in turn, affect the charge transport properties. rsc.org Studies on similar substituted triphenylamines have shown that aggregation can significantly alter their photophysical properties, leading to phenomena like aggregation-induced emission. Current time information in Rome, IT.

The conformation of this compound can be influenced by its environment, such as the polarity of the solvent. MD simulations can model how different solvents interact with the molecule and affect the torsional angles of the phenyl rings relative to the central nitrogen atom. In polar solvents, the molecule might adopt a more twisted conformation, which can impact its electronic properties and absorption/emission spectra. nih.gov

Charge Transport Pathway Simulations and Mobility Prediction

The primary function of this compound in electronic devices is as a hole transport material. Computational methods can be used to simulate charge transport pathways and predict charge mobility.

The charge hopping rate between adjacent molecules can be estimated using Marcus theory, which depends on two key parameters: the electronic coupling (transfer integral) between molecules and the reorganization energy. wikipedia.org

Electronic Coupling (Transfer Integral): This parameter quantifies the strength of the electronic interaction between neighboring molecules and is highly dependent on their relative orientation and distance. A larger transfer integral facilitates faster charge hopping.

Reorganization Energy: This is the energy required for a molecule to relax its geometry after a charge is gained or lost. A lower reorganization energy is desirable for efficient charge transport. acs.org

Table 2: Key Parameters in Charge Transport Simulations for TPA Derivatives (Note: These are conceptual parameters and their typical influence on charge transport in TPA derivatives. Specific values for this compound are not available in the cited literature.)

Hopping Mechanism and Reorganization Energies

In many organic semiconducting materials, including triphenylamine derivatives, charge transport is understood to occur via a hopping mechanism. This process involves the transfer of a charge carrier (a hole or an electron) between adjacent molecules or molecular segments. The rate of this hopping is significantly influenced by the intramolecular reorganization energy (λ), which quantifies the energy required to distort the molecular geometry of a neutral molecule to the equilibrium geometry of its charged state (and vice versa) without the charge actually being transferred. nih.govrsc.org A lower reorganization energy generally corresponds to a higher charge mobility. rsc.org

Computational methods, particularly Density Functional Theory (DFT), are instrumental in calculating reorganization energies. nih.govrsc.orgrsc.org The process typically involves optimizing the geometries of both the neutral and charged states of the molecule. The reorganization energy for hole transport (λh) and electron transport (λe) can then be calculated from the energies of these optimized structures.

For triphenylamine derivatives, studies have shown that chemical modifications can significantly impact the reorganization energy. For instance, the introduction of different substituent groups can alter the degree of charge delocalization and the flexibility of the molecular structure, thereby influencing the reorganization energy. rsc.org It has been noted that for many triphenylamine-based materials, the hole reorganization energy is often lower than the electron reorganization energy, suggesting that these materials are generally better suited for hole transport. rsc.org

While specific values for this compound are not available, a theoretical study on para-substituted triphenylamines indicated a strong substituent effect on the reorganization energy for hole transport (λ+). acs.org It is reasonable to infer that the octyl group in this compound would have a specific influence on its reorganization energy, a value that could be precisely determined through dedicated DFT calculations.

Table 1: Representative Calculated Reorganization Energies for Triphenylamine Derivatives

CompoundHole Reorganization Energy (λh) (eV)Electron Reorganization Energy (λe) (eV)Computational Method
Triphenylamine (TPA)~0.2 - 0.3~0.3 - 0.4DFT
Substituted TPAsVaries with substituentVaries with substituentDFT

Note: The values in this table are approximate ranges based on computational studies of various triphenylamine derivatives and are intended for illustrative purposes. Specific values for this compound would require dedicated calculations.

Drift-Diffusion Modeling

Drift-diffusion models are a common approach to simulate charge transport in organic semiconductor devices at a macroscopic level. aps.orgaps.orgresearchgate.net These models describe the movement of charge carriers under the influence of an electric field (drift) and concentration gradients (diffusion). The key parameters in these models are the charge carrier mobility and the charge carrier density.

For materials like this compound, where charge transport is governed by hopping, the mobility is not a constant but is often dependent on the electric field, temperature, and charge carrier concentration. Computational studies on triphenylamine-based organic solids have employed Monte Carlo simulations in conjunction with drift-diffusion analysis to investigate these dependencies. rsc.org These simulations can provide insights into how molecular-level properties, such as reorganization energy and electronic coupling between molecules, translate into macroscopic device performance.

While specific drift-diffusion modeling of this compound has not been reported, the general formalism is well-established for amorphous organic semiconductors. aps.org Such a model for this compound would require input parameters derived from quantum chemical calculations and molecular dynamics simulations to accurately predict its charge transport characteristics in a device setting.

Photophysical Property Prediction through Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for predicting and understanding the photophysical properties of molecules, such as their absorption and emission of light. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. rsc.orgresearchgate.netresearchgate.netnih.gov

Absorption and Emission Spectra Simulation

TD-DFT calculations can be used to simulate the UV-Vis absorption and photoluminescence (emission) spectra of molecules like this compound. chemrxiv.orgresearchgate.net These calculations provide information about the energies of electronic transitions between the ground state and excited states, as well as the oscillator strengths of these transitions, which determine the intensity of the absorption and emission peaks.

For triphenylamine derivatives, the absorption spectra are typically characterized by intense π-π* transitions in the ultraviolet region. frontiersin.orgacs.org The position and intensity of these absorption bands can be modulated by the introduction of different substituent groups. rsc.org For instance, TD-DFT studies on various triphenylamine-based dyes have shown how different electron-donating or -withdrawing groups can lead to shifts in the absorption maxima. rsc.orgacs.orgnih.gov The octyl group in this compound, being an electron-donating alkyl group, would be expected to cause a slight red-shift in the absorption spectrum compared to the unsubstituted triphenylamine.

Similarly, TD-DFT can predict the emission wavelengths, which are related to the energy difference between the first excited state and the ground state. The difference between the absorption and emission maxima is known as the Stokes shift, and computational studies have been successful in predicting this property for various triphenylamine derivatives. rsc.org

Table 2: Representative Calculated Absorption and Emission Wavelengths for Triphenylamine Derivatives

CompoundCalculated Max. Absorption Wavelength (nm)Calculated Max. Emission Wavelength (nm)Computational Method
Triphenylamine (TPA)~300 - 320~350 - 380TD-DFT
Substituted TPAsVaries with substituent and solventVaries with substituent and solventTD-DFT

Note: The values in this table are approximate and can vary depending on the specific functional, basis set, and solvent model used in the TD-DFT calculations. Specific values for this compound would require dedicated calculations.

Exciton (B1674681) Dynamics Modeling

In the solid state, the photoexcited states of molecular materials are often described as excitons, which are bound electron-hole pairs. The dynamics of these excitons, including their diffusion and decay, are crucial for the performance of optoelectronic devices. aps.orgnih.govarxiv.org

Theoretical modeling of exciton dynamics in amorphous organic films often employs Monte Carlo simulations based on Förster resonance energy transfer (FRET) theory. aps.orgnih.gov The key parameters for these models, such as the Förster radius, can be derived from the calculated absorption and emission spectra of the individual molecules. These simulations can provide insights into how excitons move through the material and how this movement is affected by energetic and spatial disorder. aps.orgnih.gov

While specific exciton dynamics modeling for this compound is not available, studies on other amorphous organic semiconductors have demonstrated the utility of these models in understanding phenomena such as time-resolved photoluminescence and the efficiency of energy transfer in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells. aps.orgnih.gov The photophysical properties of this compound, once determined by quantum chemical calculations, could be used as input for such models to predict its exciton dynamics in the solid state.

Role of 4 Octyl N,n Diphenylaniline in the Design and Synthesis of Advanced Organic Semiconductors

Integration into Donor-Acceptor (D-A) Conjugated Systems

Donor-Acceptor (D-A) architectures are a fundamental design concept in organic electronics, enabling the tuning of electrochemical and optical properties of materials. In this context, the 4-Octyl-N,N-diphenylaniline unit typically serves as a potent electron-donating moiety. When integrated into a conjugated system with an electron-accepting unit, it facilitates intramolecular charge transfer (ICT), which is crucial for tailoring the material's bandgap and absorption characteristics.

The incorporation of this compound into polymer backbones is a common strategy to create hole-transporting or photoactive polymers for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A prevalent method for achieving this is through Suzuki poly-condensation, a powerful cross-coupling reaction.

To be utilized in Suzuki poly-condensation, this compound is first functionalized to create a monomer with two reactive sites, typically containing boronic acid or ester groups and halide groups (e.g., dibromo derivatives). This monomer can then be copolymerized with a complementary di-functionalized acceptor monomer. The triphenylamine (B166846) unit imparts excellent hole-transporting capabilities to the resulting polymer, while the octyl chain ensures good solubility in common organic solvents, which is essential for solution-based processing techniques like spin-coating and printing.

Table 1: Representative Properties of TPA-based Polymers Synthesized via Suzuki Poly-condensation

Polymer Structure HOMO Level (eV) LUMO Level (eV) Hole Mobility (cm²/Vs) Application
Poly(TPA-alt-Benzothiadiazole) -5.2 to -5.4 -3.0 to -3.2 10⁻⁴ to 10⁻³ OPVs, OLEDs

Note: This table presents typical data for polymers containing triphenylamine derivatives and is intended to be illustrative of the expected performance of polymers derived from this compound.

The this compound core is also extensively used in the synthesis of small molecule semiconductors. These materials offer advantages in terms of synthetic reproducibility and purification compared to polymers. In a typical design, the this compound unit acts as the central core or as end-capping groups for a conjugated system.

For example, small molecules with a D-A-D structure can be synthesized where 'D' is the this compound moiety and 'A' is an electron-accepting core. This design leads to materials with tailored energy levels and high thermal stability. The propeller shape of the TPA unit helps to prevent strong intermolecular π-π stacking, which can be beneficial for maintaining an amorphous morphology and preventing crystallization in thin films, a desirable trait for long-term device stability in OLEDs.

Rational Design of Charge Transport Materials Based on this compound Core

The rational design of charge transport materials based on the this compound core focuses on optimizing its electronic and physical properties for specific applications. The core itself provides the fundamental hole-transporting capability due to the nitrogen lone pair's ability to stabilize a positive charge (hole).

Key design considerations include:

Energy Level Tuning: The highest occupied molecular orbital (HOMO) energy level of the material is critical for efficient hole injection from the anode and for matching the energy levels of adjacent layers. The HOMO level of the this compound core can be fine-tuned by the strategic placement of electron-donating or electron-withdrawing groups on the phenyl rings.

Glass Transition Temperature (Tg): For applications in OLEDs, a high Tg is crucial for the morphological stability of the thin film during device operation, preventing degradation. The bulky and non-planar structure of the TPA core contributes to a higher Tg.

Charge Carrier Mobility: The mobility of holes through the material is a key performance metric. While the inherent mobility of the TPA core is good, it can be influenced by the solid-state packing and electronic coupling between molecules, which are in turn affected by the peripheral substituents.

Influence of Octyl Chain on Solubility, Processability, and Solid-State Morphology of Derived Materials

The inclusion of the octyl (C₈H₁₇) chain is a critical aspect of the molecular design of this compound and its derivatives. This alkyl group imparts several crucial properties:

Solubility and Processability: The primary role of the octyl chain is to enhance the solubility of the resulting semiconductor in common organic solvents such as toluene, chlorobenzene, and THF. This is essential for fabricating large-area and low-cost devices via solution-based techniques. Without such solubilizing groups, many conjugated materials are intractable.

Solid-State Morphology: The octyl chain significantly influences the way the molecules pack in the solid state. The flexible alkyl chains can disrupt excessive π-π stacking, leading to a more amorphous or less crystalline film morphology. This can be advantageous in preventing the formation of grain boundaries that can act as charge traps. However, the arrangement of these chains can also influence the intermolecular distances and orientations, which directly impacts charge transport. In some cases, the self-assembly of the alkyl chains can induce a degree of local order that is beneficial for charge hopping between adjacent molecules. The length of the alkyl chain is a key parameter; shorter chains may not provide sufficient solubility, while excessively long chains can dilute the concentration of the electroactive core and potentially hinder charge transport.

Table 2: General Influence of Alkyl Chain Length on Organic Semiconductor Properties

Property Effect of Increasing Alkyl Chain Length
Solubility Generally Increases
Crystallinity Tends to Decrease (can promote liquid crystalline phases)
Intermolecular π-π Stacking Generally Decreased

Strategic Derivatization for Enhanced Charge Injection and Transport Characteristics

Beyond the foundational role of the this compound core, strategic derivatization is employed to further enhance its performance in electronic devices. This involves the introduction of other functional groups to fine-tune its properties.

Improving Charge Injection: To improve hole injection from the anode, the HOMO level of the material can be modified to better align with the work function of the anode material (e.g., ITO/PEDOT:PSS). This can be achieved by attaching stronger electron-donating groups to the TPA core.

Enhancing Charge Transport: To boost hole mobility, derivatization strategies can focus on increasing the electronic coupling between adjacent molecules. This can be achieved by introducing planar, conjugated moieties that can facilitate more ordered packing in the solid state. However, a balance must be struck to maintain good solubility and morphological stability.

Introduction of Ortho-substituents: Adding bulky groups at the ortho-positions of the phenyl rings can increase the steric hindrance and further enforce the propeller-like geometry. This can enhance the thermal stability and prevent unwanted planarization, which could lead to excimer formation in emissive applications.

Through these multifaceted design and synthesis strategies, this compound stands out as a versatile and highly valuable building block for the creation of a wide array of advanced organic semiconductors tailored for specific applications in next-generation electronic devices.

Photophysical and Electrochemical Properties of 4 Octyl N,n Diphenylaniline Derived Materials

Absorption and Emission Characteristics in Solution and Solid State

Materials incorporating the 4-Octyl-N,N-diphenylaniline unit exhibit distinct absorption and emission properties governed by their molecular structure and environment. These characteristics are primarily due to π-π* and intramolecular charge transfer (ICT) transitions.

In solution, derivatives of this compound typically show strong absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. For instance, star-shaped molecules with a central core and arms based on triphenylamine (B166846) derivatives display intense absorption bands. One such star-shaped molecule, TDMSPA, which features a triphenylamine core, exhibits an intra-molecular charge transfer absorption in the range of 382–390 nm. researcher.life These absorptions are attributed to electronic transitions within the conjugated π-system of the molecule.

The photoluminescence (PL) spectra of these materials are characterized by emission peaks in the blue to green region. The exact wavelength of emission is sensitive to the molecular structure and the polarity of the solvent. For the TDMSPA molecule, the emission maximum is observed between 444 nm and 490 nm. researcher.life A noticeable red-shift (bathochromic shift) in the emission spectrum is often observed as the polarity of the solvent increases, which is indicative of a more polarized excited state compared to the ground state and confirms the charge-transfer nature of the emitting state. researcher.life

In the solid state, such as in thin films, the absorption and emission bands of these materials are often broadened and may be shifted compared to their solution-state spectra. This is a result of intermolecular interactions and aggregation effects in the solid phase.

Compound FamilySolvent/StateAbsorption Maxima (λ_abs) (nm)Emission Maxima (λ_em) (nm)
Star-Shaped TPA DerivativesSolution382 - 390444 - 490
Bent-Shaped TPA DerivativesSolution369 - 390437 - 476

The efficiency of the emission process is quantified by the photoluminescence quantum yield (Φ_PL), which is the ratio of photons emitted to photons absorbed. Star-shaped molecules with oligofluorene arms attached to a central core have been shown to possess higher photoluminescence quantum yields compared to their linear counterparts. nih.gov

The excited-state lifetime (τ) is another critical parameter, representing the average time the molecule spends in the excited state before returning to the ground state. For star-shaped stilbene (B7821643) derivatives with a triphenylamine core, the excited-state fluorescence lifetime has been measured to be approximately 2.25 nanoseconds using the time-correlated single photon counting (TCSPC) technique. researcher.life

PropertyValueCompound Type
Fluorescence Lifetime (τ)2.25 nsStar-Shaped Stilbene-TPA Derivative
Fluorescence Lifetime (τ)2.18 nsBent-Shaped Stilbene-TPA Derivative

Cyclic Voltammetry (CV) and Square Wave Voltammetry (SWV) for Redox Behavior

Cyclic voltammetry is a key electrochemical technique used to investigate the redox properties of materials derived from this compound. These measurements provide information on the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for their application in electronic devices.

Derivatives of triphenylamine are known for their electron-donating nature, which makes them relatively easy to oxidize. The cyclic voltammograms of these materials typically show one or more reversible or quasi-reversible oxidation waves. These waves correspond to the sequential removal of electrons to form stable radical cations and dications. The potential at which these oxidations occur is a direct measure of the HOMO energy level. Materials with higher HOMO levels are easier to oxidize and are better suited as hole-transport materials. For many triphenylamine-based hole transport materials, the first oxidation potential is a key parameter for aligning energy levels within a device, such as a perovskite solar cell. nih.gov

The reduction of TPA derivatives is generally more difficult and often occurs at very negative potentials, sometimes outside the electrochemical window of common solvents. This indicates a high-lying LUMO level. The difference between the onset oxidation and reduction potentials can be used to estimate the electrochemical band gap of the material.

The electrochemical stability is a measure of a material's ability to withstand repeated oxidation and reduction cycles without degradation. For materials derived from this compound, the reversibility of the oxidation waves in the cyclic voltammogram is a strong indicator of stability. A chemically reversible wave implies that the generated radical cation is stable on the timescale of the CV experiment and can be efficiently reduced back to its neutral state. Ladder-type polymers analogous to polyaniline have demonstrated extraordinary electrochemical stability under highly acidic and oxidative conditions, highlighting how structural modifications can enhance robustness. scispace.com The long-term performance of these materials in electronic devices is critically dependent on this stability.

Transient Absorption Spectroscopy for Excited State Dynamics

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states on ultrafast timescales, from femtoseconds to microseconds. For triphenylamine-based materials, TA spectroscopy reveals the complex sequence of events that follow photoexcitation.

Upon excitation with a short laser pulse (pump), the molecule is promoted to an excited state. A second, broadband probe pulse monitors the changes in absorption of the sample as a function of time delay after the initial excitation. The resulting TA spectra typically show several features: a ground-state bleach (GSB) signal, which is a negative absorption corresponding to the depletion of the ground state population; stimulated emission (SE), which is a negative signal that mirrors the fluorescence spectrum; and excited-state absorption (ESA), which is a positive absorption band corresponding to transitions from the initial excited state to higher-lying excited states. aip.org

Studies on push-pull triphenylamine dyes have shown that following 1-photon excitation, ultrafast molecular relaxations (vibrational and structural) occur on a timescale of about 0.1 picoseconds in nonpolar solvents. aip.org In polar solvents, the spectral evolution is often dominated by dipolar solvation, where the solvent molecules reorient around the newly formed, more polar excited state of the dye. aip.org By analyzing the decay kinetics of these spectral features, the lifetimes of various excited states and the rates of processes like internal conversion, intersystem crossing to triplet states, and charge transfer can be determined. acs.org For example, in some triphenylamine-based chalcone (B49325) derivatives, TA spectra visualize the intramolecular charge transfer processes between a local excited state and a charge transfer state. acs.org

Photoconductivity and Photogeneration Efficiency Studies

The study of photoconductivity and photogeneration efficiency in materials derived from this compound is crucial for evaluating their potential in optoelectronic applications such as solar cells and photodetectors. While specific experimental data on the photoconductivity and photogeneration efficiency of this compound itself is not extensively detailed in publicly available literature, valuable insights can be drawn from the well-established properties of its core structure, triphenylamine (TPA), and the influence of its alkyl substituents.

The triphenylamine core is a well-known hole-transporting moiety, widely utilized in the development of materials for organic electronics. nih.gov The nitrogen atom's lone pair of electrons readily delocalizes across the three phenyl rings, facilitating the transport of positive charge carriers (holes). This inherent property suggests that this compound would exhibit hole-transporting characteristics. The introduction of an octyl group on one of the phenyl rings is primarily intended to enhance solubility and influence the material's morphology in thin films, which in turn can significantly impact its electronic properties.

The process of photogeneration in such organic materials typically involves the absorption of a photon to create an exciton (B1674681) (a bound electron-hole pair). The efficiency of photogeneration is then dependent on the probability of this exciton dissociating into free charge carriers that can contribute to the photocurrent. In materials based on TPA derivatives, this process is often studied in the context of their use as hole-transporting materials (HTMs) in devices like perovskite solar cells. nih.gov

Research on various arylamine derivatives provides a framework for understanding the potential photoconductive properties of this compound. For instance, studies on polymer composites of poly(N,N'-bis-4-butylphenyl-N,N'-bisphenyl)benzidine have demonstrated hole mobilities in the range of 10⁻³ to 10⁻⁷ cm²V⁻¹s⁻¹. mdpi.com While not a direct measurement for this compound, these values for a related polymeric system highlight the potential for efficient hole transport.

To illustrate the typical charge transport properties of materials with a triphenylamine core, the following table presents hole mobility data for some representative TPA-based hole-transporting materials. It is important to note that these values are highly dependent on the specific molecular structure, device architecture, and measurement technique.

The photogeneration efficiency in TPA derivatives is also influenced by their interaction with other materials in a device. For example, in a solar cell, efficient charge generation relies on the rapid transfer of an electron or hole to an adjacent layer, preventing the recombination of the exciton. The energy levels of this compound, particularly its highest occupied molecular orbital (HOMO), would play a critical role in this process. Star-shaped HTMs with triphenylamine donor cores have been shown to achieve a good balance between hole mobility and energy level alignment, leading to high power conversion efficiencies in perovskite solar cells. bioengineer.org

Applications of 4 Octyl N,n Diphenylaniline Based Materials in Organic Electronic Devices

Organic Photovoltaic (OPV) Cells

Materials derived from the 4-octyl-N,N-diphenylaniline framework are promising candidates for enhancing the performance and stability of organic solar cells. Their inherent electronic properties make them suitable for use in both the active layer and the hole transport layer of these devices.

Active Layer Components for Exciton (B1674681) Dissociation and Charge Separation

In the active layer of an OPV cell, a blend of donor and acceptor materials is responsible for absorbing light, generating excitons (bound electron-hole pairs), and subsequently dissociating these excitons into free charge carriers. The donor material, typically a p-type semiconductor, releases an electron to the acceptor material upon excitation. The molecular structure of this compound, featuring an electron-rich triphenylamine (B166846) core, suggests its potential as a p-type donor material. The octyl chain can enhance solubility in organic solvents, facilitating device fabrication through solution-based methods like spin coating.

Hole Transport Layer (HTL) Functionality

One of the most promising applications for this compound-based materials is in the hole transport layer (HTL) of OPV devices. The HTL plays a crucial role in selectively extracting holes from the active layer and transporting them to the anode while blocking electrons. An effective HTL should possess high hole mobility, appropriate energy levels to align with the active layer and the anode, and good film-forming properties.

The triphenylamine moiety is a well-established building block for hole-transporting materials due to its excellent hole-transporting capabilities and electrochemical stability. The introduction of an octyl group can further improve the morphological stability of the thin film, which is essential for long-term device performance. Research on various triarylamine derivatives has demonstrated their effectiveness as HTLs in perovskite solar cells and organic light-emitting diodes, suggesting that this compound would likely exhibit similar beneficial properties.

Impact on Power Conversion Efficiency and Device Longevity

The power conversion efficiency (PCE) of an OPV cell is a key metric of its performance and is determined by the short-circuit current density (Jsc), the open-circuit voltage (Voc), and the fill factor (FF). The properties of the HTL significantly influence all three of these parameters. A well-matched HTL can improve Jsc by facilitating efficient hole extraction and can enhance Voc by reducing recombination losses at the anode interface.

While a direct measurement of PCE for a device using this compound is not available in the literature, a study on dye-sensitized solar cells using a triphenylamine dye with a similar structure, 2-cyano-3-(5-(4-(diphenylamino) phenyl)-4-hexylthiophenyl-2-yl) acrylic acid, reported a maximum solar-to-electricity conversion efficiency of 7.26%. This indicates the potential for achieving high efficiencies with appropriately designed diphenylaniline-based materials.

Device longevity is another critical factor for the commercial viability of OPVs. The stability of the HTL is paramount, as its degradation can lead to a rapid decline in device performance. The robust chemical structure of the triphenylamine core, combined with the morphological stability potentially offered by the octyl chain, suggests that this compound-based materials could contribute to enhanced operational stability in OPV devices.

Compound Device Structure Voc (V) Jsc (mA/cm2) FF (%) PCE (%)
2-cyano-3-(5-(4-(diphenylamino) phenyl)-4-hexylthiophenyl-2-yl) acrylic acidDye-Sensitized Solar Cell---7.26

Organic Field-Effect Transistors (OFETs)

The semiconducting nature of this compound derivatives also makes them attractive for applications in organic field-effect transistors (OFETs), which are fundamental components of flexible and printed electronics.

Role as Active Semiconductor Layer

In an OFET, the active semiconductor layer is responsible for charge transport between the source and drain electrodes, modulated by a gate voltage. As a p-type semiconductor, a material based on this compound would facilitate the transport of holes. The octyl chain can play a crucial role in the solid-state packing of the molecules, which directly impacts the charge carrier mobility. The ability to form well-ordered thin films is essential for achieving high-performance OFETs.

Research on a cyclic hexamer consisting of 4-octyltriphenylamine units demonstrated its application as a hole-transporting active layer in an OFET. researchgate.net This highlights the potential of incorporating 4-octyl-substituted triphenylamine moieties into larger molecular architectures to achieve desirable semiconducting properties.

Evaluation of Charge Carrier Mobility and Current On/Off Ratios

Two key performance metrics for OFETs are the charge carrier mobility (µ) and the current on/off ratio. High mobility enables faster switching speeds, while a high on/off ratio ensures low power consumption.

A study on a cyclic hexamer of 4-octyltriphenylamine reported a field-effect hole mobility of 1.99 × 10⁻³ cm² V⁻¹s⁻¹. researchgate.net While this is a moderate value, it demonstrates the potential for hole transport in materials containing the 4-octyl-triphenylamine unit. Further molecular engineering could lead to materials with significantly higher mobilities.

For comparison, a study on a perylene (B46583) monoimide derivative with a long octadecyl chain reported n-type OFET characteristics with an electron mobility (µe) of 1 × 10⁻⁴ cm² V⁻¹ s⁻¹ and a current on/off ratio of 8.8 × 10². acs.org Although this is an n-type material, it underscores the importance of long alkyl chains in influencing the device characteristics of organic semiconductors.

Compound Device Architecture Mobility (cm²/Vs) On/Off Ratio
Cyclic hexamer of 4-octyltriphenylamineOFET1.99 x 10⁻³ (hole)-
Perylene monoimide with octadecyl chainTop-contact, bottom-gate OFET1 x 10⁻⁴ (electron)8.8 x 10²

In-depth Article on the Applications of this compound Unattainable Due to Lack of Specific Research Data

A comprehensive review of publicly available scientific literature and research databases has revealed a significant lack of specific data on the chemical compound this compound concerning its applications in organic electronic devices. Despite extensive searches for its use in interface engineering, organic light-emitting diodes (OLEDs), and non-biological organic thermoelectrics and sensors, no detailed research findings, performance data, or dedicated studies were found for this specific molecule.

While the broader class of molecules to which this compound belongs—alkyl-substituted triphenylamines—is a subject of considerable research for its utility as a hole-transport material in organic electronics, the specific properties and performance characteristics of the 4-octyl derivative have not been detailed in the available literature. General research on similar compounds suggests that the inclusion of alkyl chains, such as the octyl group, is often employed to enhance solubility and influence the morphological properties of thin films, which are critical for device fabrication and performance. However, without studies focusing explicitly on this compound, it is not possible to provide a scientifically accurate and thorough analysis of its role in the specified applications.

The requested article structure, which includes detailed subsections on interface engineering, various roles within OLEDs, and thermoelectric material development, requires specific experimental data and research outcomes that are not present in the public domain for this particular compound. Constructing such an article without citable, peer-reviewed data would not meet the standards of scientific accuracy and would be speculative.

Therefore, the generation of a thorough and informative article focusing solely on the chemical compound “this compound” and its applications, as per the requested detailed outline, cannot be fulfilled at this time.

Organic Thermoelectrics and Sensors (Non-biological)

Chemo- and Opto-Sensors Based on Derived Structures

The versatile electronic properties and facile structural modification of triphenylamine (TPA) and its derivatives, such as this compound, make them excellent candidates for the development of advanced chemo- and opto-sensors. By incorporating various recognition moieties and signal-transducing groups, TPA-based molecules can be engineered to exhibit high sensitivity and selectivity towards a wide range of analytes, including metal ions, anions, and neutral molecules. The sensing mechanisms in these systems often rely on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE), which translate the binding event into a measurable optical or electrochemical signal.

Fluorescent and Colorimetric Sensors for Metal Ions

Derivatives of triphenylamine have been extensively investigated as fluorescent and colorimetric probes for the detection of various metal ions. For instance, a novel fluorescent sensor, tris((4-amino)phenylduryl)amine (m-TAPA), has demonstrated high selectivity and sensitivity for Fe³⁺ and Cu²⁺ ions in aqueous solutions. The sensing mechanism involves the formation of non-fluorescent complexes between the metal ions and the amino groups of the m-TAPA, leading to significant fluorescence quenching. This sensor exhibits low detection limits of 230 nM for Fe³⁺ and 620 nM for Cu²⁺. rsc.org

Similarly, triphenylamine-based chemosensors have been designed for the detection of other metal ions like Al³⁺ and Zn²⁺. The structural isomers (2-(((2-(9H-carbazol-9-yl)phenyl)imino)methyl)-5-(diphenylamino)phenol (ortho-CPDP) and 2-(((4-(9H-carbazol-9-yl)phenyl)imino)methyl)-5-(diphenylamino)phenol (para-CPDP) have shown solvent and isomerism-dependent selective colorimetric and fluorometric sensing of Fe³⁺, Al³⁺, and Zn²⁺. nih.gov The detection of Fe³⁺ and Al³⁺ is achieved through a colorimetric response, while Zn²⁺ is detected via a fluorescence turn-on mechanism. nih.gov The limit of detection for Fe³⁺ was found to be 10 µM and for Al³⁺ it was 500 µM, with the para-CPDP isomer also exhibiting a detection limit of 6.0 µM for Zn²⁺. nih.gov

Another example is a meso-triphenylamine-BODIPY derivative that acts as a colorimetric chemosensor for both Cu²⁺ and Fe³⁺. This compound shows a distinct color change from yellow to blue-green in the presence of these ions, with detection limits of 0.63 µM for Cu²⁺ and 1.06 µM for Fe³⁺. mdpi.com

Derived Compound Target Analyte Sensor Type Sensing Mechanism Detection Limit
tris((4-amino)phenylduryl)amine (m-TAPA)Fe³⁺, Cu²⁺FluorescentFluorescence quenching230 nM (Fe³⁺), 620 nM (Cu²⁺)
para-CPDPFe³⁺, Al³⁺, Zn²⁺Colorimetric/FluorometricImine hydrolysis (Fe³⁺, Al³⁺), Fluorescence turn-on (Zn²⁺)10 µM (Fe³⁺), 500 µM (Al³⁺), 6.0 µM (Zn²⁺)
meso-triphenylamine-BODIPY derivativeCu²⁺, Fe³⁺ColorimetricComplexation0.63 µM (Cu²⁺), 1.06 µM (Fe³⁺)
Triphenylamine-based indolylmethane derivativeCu²⁺Colorimetric/FluorometricDeprotonation of secondary amineNot specified

Optical Probes for Anions and Other Molecules

The design of triphenylamine derivatives extends to the detection of anions and other small molecules. A colorimetric and "turn-on" fluorescent probe bearing triphenylamine-thiophene and dicyanovinyl groups has been synthesized for the selective detection of cyanide anions (CN⁻) in aqueous media. mdpi.com This probe demonstrates a low detection limit of 51 nM. mdpi.com The sensing mechanism is based on the nucleophilic addition of the cyanide ion to the dicyanovinyl group. mdpi.com

Furthermore, triphenylamine-based fluorescent probes have been developed for the detection of fluoride (B91410) ions (F⁻) and hypochlorite (B82951) ions (OCl⁻). rsc.org The sensing of fluoride ions is typically achieved through the interaction of F⁻ with a hydrogen bond donor on the TPA derivative, leading to deprotonation and a change in fluorescence. rsc.org

In a different application, a triphenylamine-modified cinnamaldehyde-based fluorescent sensor, (3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)acrylaldehyde (DPABA)), has been developed for monitoring viscosity fluctuations in liquids. nih.gov This sensor operates through a twisted intramolecular charge transfer (TICT) mechanism, where the restriction of intramolecular rotation in a high-viscosity environment leads to an enhanced fluorescence signal. nih.gov

A novel chemosensor derived from triphenylamine, Probe-TPA, has been shown to be highly selective and responsive for the detection of thiophenols. This sensor exhibits a dramatic "naked-eye" fluorescence enhancement (almost 200-fold) within 15 seconds of interacting with thiophenols. nih.gov

Derived Compound Target Analyte Sensor Type Sensing Mechanism Detection Limit
Triphenylamine-thiophene and dicyanovinyl probeCN⁻Colorimetric/FluorometricNucleophilic addition51 nM
Triphenylamine derivativesF⁻, OCl⁻FluorescentHydrogen bonding/DeprotonationNot specified
(3-(4′-(diphenylamino)-[1,1′-biphenyl]-4-yl)acrylaldehyde) (DPABA)ViscosityFluorescentTwisted Intramolecular Charge Transfer (TICT)Not specified
Probe-TPAThiophenolsFluorescentNot specifiedNot specified

The research into chemo- and opto-sensors based on triphenylamine and its derivatives is a rapidly advancing field. The ability to fine-tune the electronic and optical properties of these molecules through synthetic modifications allows for the creation of highly specific and sensitive detection platforms for a multitude of applications in environmental monitoring, industrial process control, and biomedical diagnostics.

Mechanistic Studies of Charge Transport in 4 Octyl N,n Diphenylaniline Derived Systems

Time-of-Flight (TOF) Spectroscopy for Charge Mobility Measurement

Time-of-Flight (TOF) spectroscopy is a widely used technique to directly measure the charge carrier mobility in organic semiconductors. In a typical TOF experiment, a thin film of the material is sandwiched between two electrodes. A short pulse of light generates charge carriers near one electrode, and an applied electric field causes these carriers to drift across the film to the other electrode. By measuring the time it takes for the carriers to traverse the film, the drift velocity and, consequently, the charge mobility can be calculated.

Data on the hole and/or electron mobility of 4-Octyl-N,N-diphenylaniline as a function of electric field and temperature, which would typically be presented in a data table, is not available in the reviewed literature.

Space Charge Limited Current (SCLC) Method for Mobility Extraction

The Space Charge Limited Current (SCLC) method is another common technique for determining the charge carrier mobility in organic materials. This method involves fabricating a single-carrier device and measuring its current-voltage (J-V) characteristics. At a certain voltage, the injected charge carriers form a space charge that limits the current. By analyzing the J-V curve in the SCLC regime, the charge carrier mobility can be extracted.

Specific SCLC measurements and extracted mobility values for this compound are not reported in the available scientific literature. A data table of such findings cannot be provided.

Investigation of Trapping Phenomena and Defect States

There is no specific information available regarding the investigation of trapping phenomena or the characterization of defect states in this compound.

Influence of Morphology and Interfacial Interactions on Charge Transport Pathways

While it is well-established that morphology and interfacial interactions are crucial for charge transport in organic semiconductors, specific studies detailing these aspects for this compound are absent from the current body of scientific literature.

Structure Property Relationships in 4 Octyl N,n Diphenylaniline Derivatives for Device Performance

Impact of Molecular Design on Electronic Band Structure and Charge Carrier Localization

The electronic band structure, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical factor in determining the efficiency of charge injection, transport, and recombination in organic electronic devices. nbinno.com The molecular design of 4-Octyl-N,N-diphenylaniline derivatives allows for precise tuning of these energy levels.

The core triphenylamine (B166846) (TPA) structure is electron-rich, and its HOMO level can be adjusted by introducing various substituent groups. mdpi.comacs.org For instance, attaching electron-donating groups, such as alkyl chains (like the octyl group) or methoxy (B1213986) groups, to the TPA moiety tends to raise the HOMO energy level. mdpi.com This is because these groups increase the electron density on the central nitrogen atom, making the molecule easier to oxidize (i.e., remove an electron from the HOMO). mdpi.com Conversely, introducing electron-withdrawing groups would lower the HOMO level, making oxidation more difficult.

The LUMO energy level can be similarly tuned. Modifications to the peripheral phenyl rings or the introduction of different π-conjugated systems linked to the TPA core can significantly alter the LUMO level and, consequently, the material's band gap (the energy difference between HOMO and LUMO). acs.org For example, extending the π-conjugation of the molecule generally leads to a smaller band gap. acs.org

The localization of charge carriers is also heavily influenced by molecular design. In TPA derivatives, the positive charge (hole) created upon oxidation is typically delocalized across the central nitrogen atom and the three phenyl rings. The specific conformation of these rings, often described as a "propeller-like" shape, influences the extent of π-orbital overlap and thus the degree of charge delocalization. nbinno.com The design of the molecule can enhance or restrict this delocalization, which in turn affects the charge transport properties. A higher degree of delocalization is often associated with lower reorganization energy, which is beneficial for efficient charge transport. nbinno.com

Table 1: Impact of Substituents on the Electronic Properties of Triphenylamine Derivatives

Derivative Substituent HOMO (eV) LUMO (eV) Band Gap (E_g) (eV) Source
TPA-TT-TPA Triphenylamine (TPA) -5.24 -2.61 2.63 acs.org
TPE-TT-TPE Tetraphenylethylene (TPE) -5.53 -2.74 2.79 acs.org
TPA-TT-TPE TPA and TPE -5.22 -2.52 2.70 acs.org
TT-TPA TPA -5.50 -2.62 2.88 acs.org
TT-TPE TPE -5.80 -2.78 3.02 acs.org

Note: Data derived from derivatives of thieno[3,2-b]thiophene (B52689) containing TPA and TPE units. HOMO and LUMO values were calculated from electrochemical measurements and optical band gaps.

Correlation between Molecular Geometry and Thin-Film Morphology

The transition from a single molecule's properties to a functional device's performance is critically dependent on the collective arrangement of molecules in the solid state, known as the thin-film morphology. The molecular geometry of this compound derivatives plays a pivotal role in dictating this morphology.

The non-planar, propeller-like shape of the TPA core is a defining geometric feature. nbinno.com This twisted conformation can inhibit strong π-π stacking between adjacent molecules, which is often a prerequisite for high crystallinity. As a result, many TPA derivatives, including those with flexible alkyl chains like this compound, tend to form amorphous or glassy films rather than highly ordered crystalline ones. researchgate.net This amorphous nature can be advantageous, leading to isotropic charge transport and excellent film-forming properties, which are desirable for large-area device fabrication. scispace.com

Effects of Substituent Position and Nature on Photophysical and Electrochemical Attributes

The strategic placement and chemical nature of substituents on the this compound framework provide a powerful tool for tuning its photophysical (light absorption and emission) and electrochemical (oxidation and reduction) characteristics.

Electrochemical Attributes: The electrochemical behavior of TPA derivatives is highly sensitive to substituents. As established through cyclic voltammetry studies, electron-donating groups (EDGs) like methoxy (MeO) or tert-butyl (t-Bu) lower the oxidation potential of the molecule. mdpi.com This is because EDGs increase the electron density at the nitrogen center, making it easier to remove an electron. mdpi.com Conversely, electron-withdrawing groups (EWGs) make the molecule more difficult to oxidize and would increase the oxidation potential. ntu.edu.twmdpi.com The position of the substituent also matters; groups in the para-position of the phenyl rings generally have a stronger electronic influence than those in meta or ortho positions due to more effective resonance stabilization. mdpi.comresearchgate.net This tunability is crucial for aligning the HOMO level of the material with the work function of the anode in a device to ensure efficient hole injection. nbinno.com

Photophysical Attributes: The nature of substituents significantly impacts light absorption and emission properties. Attaching different electron-donating or electron-withdrawing groups can create intramolecular charge transfer (ICT) character, which often leads to a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. acs.org For instance, creating a donor-π-acceptor (D-π-A) structure by strategically placing donor (like the TPA core) and acceptor moieties can lead to materials with strong absorption in the visible spectrum and tunable emission colors. nih.gov Studies on various TPA derivatives have shown that increasing the electron-donating strength of a substituent or extending the π-conjugation results in a bathochromic (red) shift in the absorption maximum. acs.org The quantum efficiency of photoluminescence can also be enhanced by appropriate substitution, with some alkyl-substituted TPAs showing significant efficiencies. researchgate.net

Table 2: Electrochemical Properties of Substituted N,N,N',N'-tetraaryl-p-phenylenediamine Derivatives

Compound Substituent (X) E_ox1 (V vs Ag/AgCl) E_ox2 (V vs Ag/AgCl) Source
CPD1 -Cl 1.05 1.39 ntu.edu.tw
NPD1 -NO₂ 1.15 1.48 ntu.edu.tw
MPD1 -OCH₃ 0.82 1.19 ntu.edu.tw
APD1 -N(C₆H₅)₂ 0.76 1.10 ntu.edu.tw

Note: Data for a series of N,N,N',N'-tetraaryl-p-phenylenediamine (PD) derivatives showing the effect of electron-withdrawing (-Cl, -NO₂) and electron-donating (-OCH₃, -N(C₆H₅)₂) substituents on the first (E_ox1) and second (E_ox2) oxidation potentials.

Relationship between Molecular Rigidity/Flexibility and Charge Transport Efficiency

Charge transport in organic semiconductors is a complex process governed by both intramolecular and intermolecular factors. The rigidity and flexibility of the molecular structure are key intramolecular parameters that significantly influence charge transport efficiency, often quantified by charge carrier mobility.

A more rigid molecular structure is generally beneficial for charge transport. Rigidity reduces the internal reorganization energy, which is the energy required to change the molecular geometry upon gaining or losing a charge. nbinno.com A lower reorganization energy facilitates faster charge hopping between adjacent molecules, leading to higher charge carrier mobility. nbinno.com The propeller-like structure of TPA derivatives has a certain degree of conformational flexibility, and designing more rigid, planarized TPA-based molecules is a common strategy to enhance mobility.

Future Research Directions and Emerging Paradigms for 4 Octyl N,n Diphenylaniline in Advanced Materials

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

The synthesis of triarylamines, the structural class to which 4-Octyl-N,N-diphenylaniline belongs, is a cornerstone of organic materials chemistry. Future research will increasingly focus on developing synthetic routes that are not only efficient but also environmentally benign.

Current synthetic strategies often rely on palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org While powerful, these methods can involve costly catalysts, harsh reaction conditions, and the generation of significant chemical waste. researchgate.net A key future direction is the advancement of "green" synthetic protocols. This includes the development of catalytic systems that operate in water, a significant departure from the organic solvents typically used. rsc.orgrsc.org For instance, palladium complexes anchored to amphiphilic resins have shown promise for catalyzing aromatic amination in aqueous media, allowing for high yields and catalyst recyclability. rsc.orgrsc.org

Further research is expected to focus on:

Waste Minimization: Implementing strategies that reduce waste, for example, by using commercially available and recyclable Pd/C catalysts in solvent mixtures like cyclopentyl methyl ether (CPME) and water. researchgate.net

Flow Chemistry: Adapting established batch reactions into continuous-flow processes. Flow synthesis can offer improved safety, efficiency, and scalability while minimizing waste. researchgate.net

Acceptorless Dehydrogenative Aromatization: Exploring alternative one-pot syntheses that avoid the use of haloarenes. nih.gov These methods can use more readily available starting materials like anilines and cyclohexanones with a hybrid relay catalyst, generating H₂ as the only byproduct. nih.gov

These sustainable methodologies promise to make the production of this compound and its derivatives more cost-effective and environmentally friendly.

Development of Multi-Functional Materials Incorporating this compound

The core structure of this compound serves as an excellent scaffold for creating multi-functional materials. By chemically modifying the diphenylaniline core or the octyl-substituted phenyl ring, researchers can introduce additional functionalities, leading to materials with tailored optical, electronic, or sensing properties.

For example, triphenylamine (B166846) derivatives are common building blocks in materials for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) due to their excellent hole-transporting capabilities. scispace.com Future work could involve incorporating emissive moieties onto the this compound framework to create a single material that combines both hole-transport and light-emitting functions. Such a design could simplify OLED device architecture and improve efficiency.

Another promising avenue is the development of sensory materials. The nitrogen atom in the diphenylaniline core can interact with specific analytes, and this interaction can be designed to trigger a change in the material's photophysical properties (e.g., fluorescence or color). By attaching recognition units, materials based on this compound could be developed for detecting ions, neutral molecules, or biological markers. The long octyl chain ensures good processability and film-forming properties, which are crucial for fabricating sensor devices.

Advanced Characterization Techniques for In-Situ Device Operation Analysis

Understanding how materials behave within a functioning electronic device is critical for optimizing performance and stability. researching.cn Future research will heavily rely on advanced characterization techniques that can probe the structural and electronic properties of materials in-situ and operando—that is, during the actual operation of the device. researching.cnjos.ac.cn

For devices incorporating this compound, techniques such as in-situ grazing-incidence X-ray diffraction (GIXD) can provide real-time information on the molecular packing and crystal structure of the thin film under an applied voltage. researchgate.net This is crucial for correlating molecular organization with charge transport efficiency. researchgate.net Similarly, in-situ ultraviolet photoelectron spectroscopy (UPS) can be used to monitor the energy level alignment at interfaces between the this compound layer and other materials in the device, which is essential for efficient charge injection and extraction. researching.cn

Scanning probe microscopies, such as atomic force microscopy (AFM) and scanning dielectric microscopy, can be applied in-operando to map the local morphology, conductivity, and strain properties of the material at the nanoscale. jos.ac.cnresearchgate.net These techniques can reveal how the material's properties change under operational stress, providing invaluable insights into degradation mechanisms and helping to guide the design of more robust and long-lasting devices. researchgate.net

Machine Learning and AI-Driven Materials Discovery and Design

The traditional process of materials discovery, which relies on trial-and-error synthesis and characterization, is often slow and resource-intensive. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize this process. annualreviews.organnualreviews.org These computational tools can accelerate the design and discovery of new materials by learning from existing data to predict the properties of novel compounds. annualreviews.orgnorthwestern.edu

In the context of this compound, ML models can be developed to predict key performance metrics—such as charge mobility, ionization potential, and reorganization energy—for a vast library of virtual derivatives. researchgate.netacs.org Researchers can generate a dataset containing the molecular structures of various substituted this compound analogues and their corresponding properties, calculated computationally or measured experimentally. pv-magazine.com An ML model trained on this data can then rapidly screen thousands of new candidate molecules to identify those with the most promising characteristics for a specific application, such as a hole-transporting material in perovskite solar cells. researchgate.netpv-magazine.com

Integration into Next-Generation Organic Electronic Architectures

The unique combination of electronic functionality and solution processability makes this compound a prime candidate for integration into a variety of next-generation organic electronic architectures. These advanced applications move beyond conventional rigid devices and into the realms of flexible, transparent, and wearable electronics.

Flexible and Wearable Devices: The octyl chain enhances the solubility of the molecule, making it compatible with solution-based deposition techniques like inkjet printing and roll-to-roll processing. These techniques are ideal for fabricating devices on flexible substrates, paving the way for wearable sensors, flexible displays, and portable solar cells.

Perovskite Solar Cells (PSCs): Triarylamine-based compounds are widely used as hole-transporting materials (HTMs) in high-efficiency PSCs. scispace.com Future research will likely focus on optimizing the structure of this compound to improve its energy level alignment with new perovskite formulations and to enhance the long-term stability of the devices. mdpi.com Its use as a dopant-free HTM is particularly attractive for simplifying device fabrication and improving stability. researchgate.net

Transparent Electronics: By controlling the thickness and morphology of the thin film, materials based on this compound could be used in semitransparent solar cells, which are promising for applications in building-integrated photovoltaics (e.g., power-generating windows). semanticscholar.org

Bioelectronics: The organic nature of this compound makes it potentially suitable for bio-integrated devices, such as sensors that can interface with biological systems. Its hydrophobic octyl chains could also play a role in protecting electronic components from aqueous environments.

As the demand for these advanced technologies grows, the versatility of molecules like this compound will be a key driver of innovation in the field of organic electronics. mdpi.comresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.